2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-14-7-10-23(11-8-14)17(24)13-26-19-21-16-6-4-3-5-15(16)18(22-19)20-9-12-25-2/h3-6,14H,7-13H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFMRPPDPXZTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a quinazoline moiety, a piperidine ring, and a sulfanyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer activity. The compound has shown promising results in vitro against various cancer cell lines. For instance, it was evaluated for cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay.
Key Findings:
- The compound exhibited an IC50 value of 7.52 μM against HeLa cells, indicating potent cytotoxicity.
- Modifications to the quinazoline structure have been associated with enhanced activity, suggesting that the specific substituents play a crucial role in its efficacy against cancer cells .
The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. Specifically, studies indicate that these compounds may act as inhibitors of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
Research Insights:
- Compounds derived from quinazoline structures have been shown to inhibit PI3Kα , leading to reduced tumor growth in animal models .
- The presence of the methoxyethylamino group enhances interaction with cellular targets, potentially increasing the compound's bioavailability and effectiveness .
Comparative Analysis of Biological Activities
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 7.52 | PI3K/Akt/mTOR inhibition |
| 5-(3-substituted quinazolin-4(3H)-one) | MCF-7 | 10.0 | PI3K/mTOR pathway inhibition |
| 6a (other quinazoline derivative) | HeLa | 10.0 | Tubulin polymerization inhibition |
Case Studies
In a recent study focusing on the synthesis and evaluation of various quinazoline derivatives, several compounds were tested for their cytotoxic effects. Among them, one particular derivative exhibited remarkable activity against both MCF-7 and HeLa cell lines at varying concentrations. This highlights the potential of structural modifications in enhancing biological activity.
Case Study Highlights:
- Synthesis Methodology : Multi-step reactions were employed to synthesize derivatives with varying substituents on the quinazoline ring.
- Cytotoxic Evaluation : The synthesized compounds were subjected to MTT assays to determine their effectiveness against cancer cell lines.
- Results Interpretation : Compounds with aliphatic substituents showed higher cytotoxicity compared to those with aromatic groups, indicating the importance of molecular structure in determining biological activity .
Scientific Research Applications
Structure
The compound features several key components:
- Quinazoline Core : A bicyclic structure that contributes to its biological activity.
- Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
- Methoxyethylamino Group : May influence solubility and bioavailability.
- Piperidinyl Group : Often associated with neuroactive properties.
Molecular Formula
The molecular formula for the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.
Medicinal Chemistry
-
Anticancer Activity
- Research indicates that compounds with quinazoline structures can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation. The presence of the sulfanyl group may enhance this activity by facilitating interactions with thiol-containing proteins within cancer cells.
- Enzyme Inhibition
-
Neuropharmacology
- The piperidinyl component suggests potential applications in treating central nervous system disorders. Compounds with similar structures have been shown to exhibit effects on neurotransmitter systems, which could be explored further for conditions like anxiety or depression.
Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to be used as a building block for developing new drugs or materials in organic synthesis .
Material Science
Due to its chemical properties, this compound may also find applications in material science, particularly in the development of novel polymers or catalysts that require specific electronic or structural characteristics .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer effects of quinazoline derivatives, including those similar to 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer models, suggesting that modifications to the quinazoline core can enhance potency against various cancer types .
Case Study 2: Enzyme Inhibition
In another study focusing on metabolic disorders, researchers synthesized a series of quinazoline-based compounds and tested their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1. The findings indicated that specific substitutions on the quinazoline ring could lead to improved inhibitory activity, highlighting the therapeutic potential of compounds like this compound .
Q & A
Basic: What are the common synthetic routes for synthesizing 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone?
Answer:
The synthesis typically involves multi-step reactions, including:
- Quinazoline core formation : Nucleophilic substitution of 4-chloroquinazoline derivatives with 2-methoxyethylamine.
- Sulfanyl linkage : Thiolation via reaction with thiourea or Lawesson’s reagent under reflux conditions (e.g., in toluene at 110°C).
- Piperidine coupling : Amidation or nucleophilic displacement using 4-methylpiperidine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
Key intermediates : 4-(2-Methoxyethylamino)quinazoline-2-thiol and 1-(4-methylpiperidin-1-yl)ethanone.
Advanced: How can reaction conditions be optimized to improve yield during the sulfanyl-ether coupling step?
Answer:
Optimization strategies include:
- Solvent selection : Use DMF or THF to enhance nucleophilicity of the thiol group.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalysts : Employ Pd(OAc)₂ for Suzuki-Miyaura coupling if aryl halides are intermediates.
- Computational modeling : Apply the Artificial Force Induced Reaction (AFIR) method to predict energy barriers and favorable pathways .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyethylamino and piperidinyl groups).
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) groups .
Advanced: How can discrepancies in NMR data between synthetic batches be resolved?
Answer:
- Deuterated solvent screening : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects.
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational equilibria (e.g., piperidine ring puckering).
- X-ray crystallography : Resolve ambiguity by comparing experimental and predicted crystal structures .
Basic: What protocols are recommended for assessing solubility in preclinical studies?
Answer:
- Shake-flask method : Dissolve the compound in PBS (pH 7.4) or DMSO, followed by HPLC quantification.
- Partition coefficient (LogP) : Determine via octanol-water partitioning to predict membrane permeability .
Advanced: How can solubility be enhanced for in vivo assays without compromising activity?
Answer:
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to stabilize hydrophobic moieties.
- Salt formation : React with HCl or sodium acetate to improve aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Basic: Which in vitro assays are suitable for evaluating kinase inhibition activity?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ using ADP-Glo™ kinase assays (e.g., EGFR or VEGFR2 targets).
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) via MTT assays .
Advanced: How should dose-response experiments be designed to minimize variability in IC₅₀ determination?
Answer:
- Serial dilution : Use 10–12 concentrations spanning 0.1 nM–100 µM.
- Controls : Include staurosporine as a positive control and DMSO vehicle controls.
- Statistical validation : Apply nonlinear regression (e.g., GraphPad Prism) with triplicate replicates .
Advanced: What computational methods predict target binding modes for this compound?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets.
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS).
- Free-energy calculations : Apply MM-PBSA to estimate ΔG binding .
Advanced: How can contradictions between computational binding affinity and experimental IC₅₀ data be resolved?
Answer:
- Assay validation : Confirm compound stability under assay conditions (e.g., pH, temperature).
- Target flexibility : Use ensemble docking to account for protein conformational changes.
- Metabolite screening : Check for degradation products via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
